Cas no 1207557-61-6 (Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate)

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
- E84544
- PS-13014
- MFCD12198151
- ethyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
- 1207557-61-6
- SCHEMBL1854434
- CS-0366336
- 5-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophene-2-carboxylic acid ethyl es
- AKOS015950006
- DA-14425
- ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
-
- MDL: MFCD12198151
- インチ: InChI=1S/C13H19BO4S/c1-6-16-11(15)10-7-9(8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
- InChIKey: DIZXCRFTIVBVBE-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OCC
計算された属性
- 精确分子量: 282.1097104g/mol
- 同位素质量: 282.1097104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 343
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73Ų
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169005581-10g |
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
1207557-61-6 | 97% | 10g |
$1314.54 | 2023-09-04 | |
eNovation Chemicals LLC | Y1237632-1g |
5-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester |
1207557-61-6 | 97% | 1g |
$190 | 2024-06-06 | |
1PlusChem | 1P00HG72-100mg |
5-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester |
1207557-61-6 | 97% | 100mg |
$28.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437006-250mg |
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
1207557-61-6 | 97% | 250mg |
¥482.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN523-1g |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
1207557-61-6 | 95% | 1g |
¥996.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN523-5g |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
1207557-61-6 | 95% | 5g |
¥3498.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437006-1g |
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
1207557-61-6 | 97% | 1g |
¥1300.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437006-5g |
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
1207557-61-6 | 97% | 5g |
¥5250.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196535A-1g |
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
1207557-61-6 | 0.97 | 1g |
¥1800.0 | 2024-07-24 | |
eNovation Chemicals LLC | Y1237632-5g |
5-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester |
1207557-61-6 | 97% | 5g |
$500 | 2024-06-06 |
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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9. Book reviews
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylateに関する追加情報
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 1207557-61-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, identified by its CAS number 1207557-61-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological and cardiovascular disorders. Its unique structural features, characterized by the presence of a thiophene core and a boronic ester moiety derived from a 1,3,2-dioxaborolane group, make it an invaluable building block for constructing complex molecular architectures.
The utility of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate stems from its ability to participate in cross-coupling reactions, which are fundamental to modern drug discovery and development. Specifically, the boronic ester functionality allows for the implementation of palladium-catalyzed Suzuki-Miyaura couplings. This reaction is widely employed to form carbon-carbon bonds between aryl or vinyl groups, enabling the construction of intricate heterocyclic compounds. The incorporation of this intermediate into drug candidates has been instrumental in developing novel treatments for diseases such as Alzheimer's and atherosclerosis.
Recent advancements in synthetic methodologies have further highlighted the importance of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate. Researchers have demonstrated its efficacy in generating biaryl systems with high selectivity and yield. For instance, studies have shown that this compound can be seamlessly integrated into multi-step syntheses to produce pharmacologically active molecules with enhanced binding affinity and reduced toxicity. The robustness of its boronic ester linkage ensures compatibility with a range of reaction conditions while maintaining structural integrity.
The role of this compound extends beyond mere synthetic utility; it also contributes to the understanding of molecular interactions at the biochemical level. The thiophene ring is a common motif in natural products and pharmaceuticals due to its ability to modulate electronic properties and influence receptor binding. By incorporating Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate into drug candidates, chemists can fine-tune these properties to achieve desired therapeutic outcomes. This has led to promising developments in the design of kinase inhibitors and antiviral agents.
In parallel with synthetic applications, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has been explored in preclinical studies as part of larger research initiatives. Its derivatives have shown encouraging results in vitro and in vivo models for neurological disorders. The ability to functionalize both the thiophene ring and the boronic ester moiety provides chemists with unparalleled flexibility in modifying physicochemical properties such as solubility and metabolic stability. Such attributes are critical for advancing candidate molecules toward clinical trials.
The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,dioxaborlanan_21_ yl)thiophene_22_ carboxylic acid involves multi-step processes that showcase modern organic chemistry techniques. The preparation typically begins with the halogenation of a thiophene derivative followed by protection-deprotection strategies to introduce the boronic ester group. The use of chiral auxiliaries or asymmetric catalysis can further enhance regioselectivity and enantioselectivity during these transformations. These methodologies underscore the compound's significance not only as a synthetic intermediate but also as a testament to cutting-edge chemical innovation.
As research continues to evolve,the demand for specialized intermediates like Ethyl 4-(4,44,55,tetramethyl_1,32_ dioxaborolane_22_ yl)_ thiophene_22_ carboxylic acid is expected to grow exponentially。The integration of this compound into novel synthetic routes will likely unlock new possibilities for drug development across multiple therapeutic areas。Collaborative efforts between academia and industry are essential to harness its full potential,ensuring that future generations benefit from innovative medical breakthroughs。
In conclusion,Ethyl 4-(44,44,55,tetramethyl_1,32_ dioxaborolane_22_ yl)_ thiophene_22_ carboxylic acid (CAS No。1207557_61_6) represents a cornerstone in contemporary pharmaceutical synthesis。Its unique structural features enable diverse applications ranging from cross-coupling reactions to medicinal chemistry endeavors。With ongoing research efforts aimed at optimizing its use,this compound is poised to remain at forefront of drug discovery initiatives for years to come。
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